4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide
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Overview
Description
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromo-γ-butyrolactone to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 3-hydroxyaniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide
- 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide
- 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide
Uniqueness
The unique combination of the ethylbenzylidene group and the hydroxyphenyl group in 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide contributes to its distinct biological activities. The presence of the ethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups can influence the compound’s reactivity and stability, making it a valuable molecule for various scientific applications.
Properties
Molecular Formula |
C22H22N2O3S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-15-8-10-16(11-9-15)13-19-21(27)24(22(28)29-19)12-4-7-20(26)23-17-5-3-6-18(25)14-17/h3,5-6,8-11,13-14,25H,2,4,7,12H2,1H3,(H,23,26)/b19-13- |
InChI Key |
YDXMSQHVOYUYNR-UYRXBGFRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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